(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of structural elements. This compound includes a perfluorophenyl group, an indole moiety, and a dihydrooxazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the perfluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the dihydrooxazole ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and indole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The perfluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-methyl-4-((1-(trifluoromethyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- (S)-2-methyl-4-((1-(pentafluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
Uniqueness
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C19H13F5N2O |
---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-methyl-4-[[1-(2,3,4,5,6-pentafluorophenyl)indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H13F5N2O/c1-9-25-11(8-27-9)6-10-7-26(13-5-3-2-4-12(10)13)19-17(23)15(21)14(20)16(22)18(19)24/h2-5,7,11H,6,8H2,1H3 |
InChI-Schlüssel |
XYJPNQBXDWVGKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.